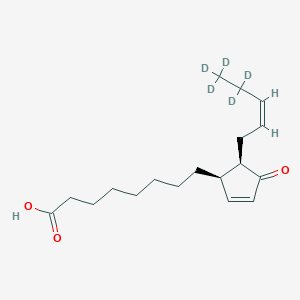
rac 12-Oxophytodienoic Acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 12-Oxophytodienoic Acid-D: is a compound that belongs to the family of oxylipins, which are oxygenated derivatives of fatty acids. It is a primary precursor of (-)-jasmonic acid, a plant hormone involved in regulating various physiological processes, including growth, defense responses, and stress acclimation . The compound was first synthesized and described by Zimmerman and Feng in 1978 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 12-Oxophytodienoic Acid-D typically involves the conversion of α-linolenic acid to its 13(S)-hydroperoxide, which then undergoes a series of enzymatic reactions to yield the desired compound . The reduction of 12-oxophytodienoic acid to 3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid is catalyzed by 12-oxophytodienoate-10,11-reductase .
Industrial Production Methods: . These methods involve the use of specific enzymes and reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: rac 12-Oxophytodienoic Acid-D undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include jasmonic acid and its derivatives .
Scientific Research Applications
rac 12-Oxophytodienoic Acid-D has a wide range of scientific research applications:
Mechanism of Action
rac 12-Oxophytodienoic Acid-D exerts its effects through the jasmonate signaling pathway. It triggers autonomous signaling pathways that regulate a unique subset of jasmonate-responsive genes, activating and fine-tuning defense responses and growth processes in plants . The molecular targets and pathways involved include the regulation of photosynthesis, cellular redox homeostasis, and transcriptional regulatory networks .
Comparison with Similar Compounds
Jasmonic Acid: A plant hormone derived from rac 12-Oxophytodienoic Acid-D, involved in regulating plant growth and defense responses.
Prostaglandins: Mammalian oxylipins that share structural similarities with rac 12-Oxophytodienoic Acid-D and are involved in regulating various physiological processes.
Uniqueness: rac 12-Oxophytodienoic Acid-D is unique due to its dual role as a signaling molecule and a precursor for jasmonic acid. Its ability to trigger autonomous signaling pathways and regulate a unique subset of jasmonate-responsive genes sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H28O3 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
8-[(1R,5R)-4-oxo-5-[(Z)-4,4,5,5,5-pentadeuteriopent-2-enyl]cyclopent-2-en-1-yl]octanoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16-/m1/s1/i1D3,2D2 |
InChI Key |
PMTMAFAPLCGXGK-RSSOWTDXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]1[C@@H](C=CC1=O)CCCCCCCC(=O)O |
Canonical SMILES |
CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-3-[(3-chlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13842614.png)

![1,3-Dimethyl-5-[(methyloxy)methyl]-2-nitrobenzene](/img/structure/B13842634.png)

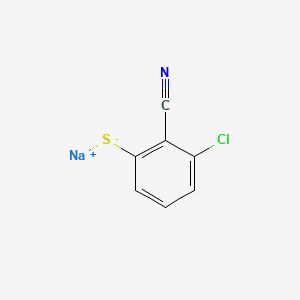
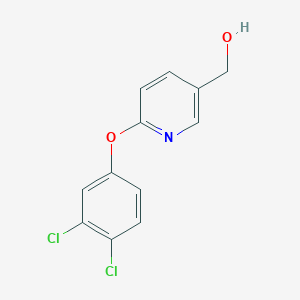
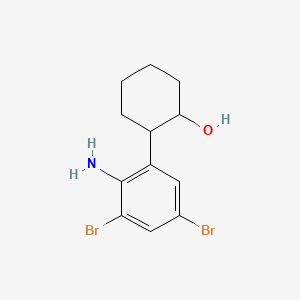
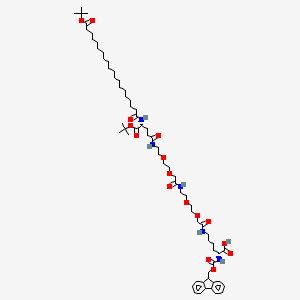
![ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B13842678.png)
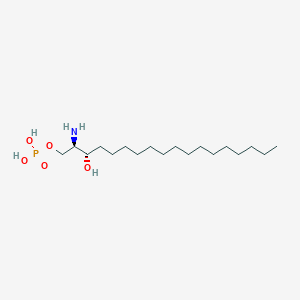
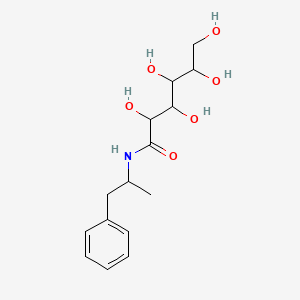
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
![4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester](/img/structure/B13842704.png)

